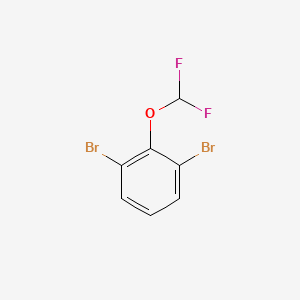

1,3-Dibromo-2-(difluoromethoxy)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2O/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMNXLMNERFLAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1182728-50-2 | |

| Record name | 1,3-dibromo-2-(difluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Conditions:optimization of Reaction Parameters Such As Solvent, Base, Temperature, and Reaction Time is Crucial for Maximizing Yield and Minimizing Byproducts.

Solvent: Acetonitrile and polar aprotic solvents like DMF are commonly used. Solvent choice can affect the solubility of the phenoxide salt and the stability of the difluorocarbene intermediate.

Base: The strength and stoichiometry of the base (e.g., KOH, LiOH, K₂CO₃) must be fine-tuned to ensure complete deprotonation of the phenol (B47542) without promoting side reactions.

Temperature: While some modern reagents allow for room temperature reactions, many protocols require heating. nih.govorgsyn.org Minimizing the reaction temperature and time reduces energy consumption and can improve the selectivity of the reaction.

Purification and Process Efficiency:on a Large Scale, Purification by Column Chromatography is Often Impractical. Developing a Process That Allows for Purification Via Crystallization or Distillation is Highly Desirable. This Involves Minimizing the Formation of Impurities That Are Difficult to Separate. the Overall Process Efficiency Can Be Enhanced by Designing a Route That Avoids Hazardous Reagents and Minimizes Waste Generation, Aligning with the Principles of Green Chemistry.chinesechemsoc.org

Reaction Pathways of the Bromine Substituents on the Aromatic Ring

The two bromine atoms on the benzene (B151609) ring are key sites for chemical modification, acting as leaving groups in a variety of substitution reactions.

Aryl halides that possess electron-withdrawing substituents are primed to undergo nucleophilic aromatic substitution (SNAr). openstax.org The difluoromethoxy group at the 2-position is moderately electron-withdrawing, which activates the aromatic ring towards attack by nucleophiles. researchgate.netnuph.edu.ua This makes the bromine atoms at the 1- and 3-positions susceptible to displacement.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.org A nucleophile first attacks the carbon atom bearing a bromine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. openstax.orglibretexts.org The presence of the electron-withdrawing difluoromethoxy group ortho to both bromine atoms is crucial for stabilizing this negatively charged intermediate. openstax.org In the second step, the bromide ion is expelled, and the aromaticity of the ring is restored. libretexts.org

Common nucleophiles used in these reactions include alkoxides, amines, and thiolates. chemistrysteps.com The reaction is favored by strong electron-withdrawing groups, which help to stabilize the carbanionic intermediate. jmu.edu

The bromine atoms in 1,3-Dibromo-2-(difluoromethoxy)benzene serve as effective leaving groups, enabling the introduction of a wide array of functional groups onto the aromatic core. In the context of nucleophilic aromatic substitution, the reactivity of aryl halides is influenced by the nature of the halogen. Contrary to SN1 and SN2 reactions, in SNAr reactions, the bond to the more electronegative halogen is more polarized, which can facilitate the initial attack by the nucleophile, often making fluoride (B91410) the best leaving group. youtube.com However, bromide is still a very competent leaving group for these transformations. chemistrysteps.com

Beyond SNAr, the carbon-bromine bonds are pivotal for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of the molecule. For instance, a Suzuki reaction could be employed to replace a bromine atom with an aryl or vinyl group. nih.gov

Reactivity of the Difluoromethoxy Group

The difluoromethoxy group exerts a significant electron-withdrawing effect on the aromatic ring. This is a combination of a strong inductive effect (-I) due to the highly electronegative fluorine atoms and a weaker resonance effect (+R) from the oxygen lone pairs, which is diminished by the fluorine atoms. The net result is that the group acts as a moderate electron acceptor. researchgate.netnuph.edu.ua

This electron-withdrawing nature deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, as it can stabilize the anionic Meisenheimer complex formed during the reaction. openstax.org The positioning of the -OCHF₂ group between the two bromine atoms means it provides ortho-activation for the displacement of both halogens.

Research on the electronic properties of the related difluoro(methoxy)methyl group (CF₂OCH₃) using ¹⁹F NMR has allowed for the determination of its Hammett constants, which quantify its electronic influence. researchgate.netnuph.edu.ua

Table 1: Hammett Constants for the Difluoro(methoxy)methyl Group

| Hammett Constant | Value | Electronic Effect |

|---|---|---|

| Inductive (σI) | 0.22 | Electron-withdrawing |

| Resonance (σR) | 0.07 | Electron-withdrawing |

Data sourced from studies on analogous compounds. nuph.edu.ua

These positive values confirm that the group withdraws electron density through both inductive and resonance pathways, thereby influencing the reactivity and selectivity of the aromatic ring. nuph.edu.ua

The trifluoromethoxy (-OCF₃) group is a well-studied fluorinated substituent that serves as a useful analogue for understanding the properties of the difluoromethoxy group. beilstein-journals.orgnih.gov The -OCF₃ group is one of the most strongly electron-withdrawing groups, significantly more so than a trifluoromethyl (-CF₃) group, and it also imparts high lipophilicity to molecules. nih.govmdpi.com

Both -OCHF₂ and -OCF₃ groups deactivate aromatic rings to electrophilic attack and activate them toward nucleophilic substitution. openstax.orgmdpi.com The primary difference lies in the magnitude of their effects. The additional fluorine atom in the trifluoromethoxy group results in a more potent inductive electron withdrawal. This enhanced effect generally leads to faster rates in nucleophilic aromatic substitution reactions compared to substrates with a difluoromethoxy group, assuming other factors are equal. The trifluoromethoxy group is often considered a "super-halogen" due to its strong electron-withdrawing properties and lipophilicity. beilstein-journals.orgnih.gov

Table 2: Comparison of Fluorinated Methoxy (B1213986) Groups

| Property | Difluoromethoxy (-OCHF₂) | Trifluoromethoxy (-OCF₃) |

|---|---|---|

| Electron-withdrawing Strength | Moderate | Strong |

| Lipophilicity Contribution | Significant | Very High |

| Activation for SNAr | Activating | Strongly Activating |

This table presents a qualitative comparison based on established chemical principles. beilstein-journals.orgnih.govmdpi.com

Mechanistic Elucidation of Key Transformations

The key transformation for this compound is nucleophilic aromatic substitution. The mechanism for the displacement of one of the bromine atoms by a nucleophile (Nu⁻) can be detailed as follows:

Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile on either C1 or C3 of the aromatic ring. This is the rate-determining step and results in the formation of a tetrahedral carbon, breaking the ring's aromaticity. libretexts.org

Formation of Meisenheimer Complex: This attack forms a negatively charged intermediate, the Meisenheimer complex. The negative charge is delocalized across the aromatic system and is significantly stabilized by the electron-withdrawing difluoromethoxy group at the ortho-position. Resonance structures show the charge distributed over the carbon atoms of the ring and the substituents. openstax.org

Expulsion of Leaving Group: The aromaticity of the ring is restored by the elimination of a bromide ion (Br⁻) from the tetrahedral intermediate. This step is typically fast. libretexts.org

Studies on Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, proceeding through a two-step addition-elimination mechanism. libretexts.orglibretexts.org The regioselectivity and rate of these reactions are heavily influenced by the electronic properties of the substituents on the aromatic ring. wikipedia.org

For this compound, all three substituents are electron-withdrawing and thus deactivate the ring towards electrophilic attack compared to benzene. The two bromine atoms are moderately deactivating. The difluoromethoxy (-OCHF₂) group is also deactivating due to the strong inductive effect of the two fluorine atoms. However, both the bromine atoms and the oxygen of the difluoromethoxy group possess lone pairs that can be donated to the ring through resonance, directing incoming electrophiles to the ortho and para positions.

The directing effects of the substituents can be summarized as follows:

| Substituent | Position on Ring | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

|---|---|---|---|---|---|

| -Br | 1 | Withdrawing | Donating | Deactivating | Ortho, Para |

| -OCHF₂ | 2 | Strongly Withdrawing | Donating | Deactivating | Ortho, Para |

| -Br | 3 | Withdrawing | Donating | Deactivating | Ortho, Para |

The positions available for substitution are C4, C5, and C6.

Position 4 (and 6): This position is ortho to the bromine at C3 (or C1) and meta to the other bromine and the -OCHF₂ group.

Position 5: This position is para to the -OCHF₂ group and meta to both bromine atoms.

Given that ortho-, para- directors have a stronger influence than meta- directors, substitution is most likely to occur at the positions activated by resonance. The C5 position is para to the -OCHF₂ group and is sterically the most accessible. Therefore, electrophilic substitution would be predicted to occur predominantly at the C5 position. The reaction mechanism involves the attack of an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.orglibretexts.org

Investigation of Radical Pathways in Difluoromethylation and Cyclization Reactions

The bromine atoms on this compound serve as functional handles for radical reactions. Modern synthetic methods, particularly those involving photoredox catalysis, enable the generation of radical intermediates under mild conditions. nih.gov

Difluoromethylation: The C-Br bonds can be targeted for difluoromethylation reactions. Metallaphotoredox catalysis, which merges photoredox and transition metal catalysis, provides a powerful strategy for the difluoromethylation of aryl bromides. princeton.edu In a typical cycle, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer process. This can lead to the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor like bromodifluoromethane. princeton.edu A nickel catalyst can undergo oxidative addition into the aryl bromide C-Br bond. The resulting Ni(II)-aryl intermediate can then trap the difluoromethyl radical to form a Ni(III) species, which upon reductive elimination, yields the difluoromethylated arene and regenerates the active Ni catalyst. princeton.edu Applying this to this compound could allow for selective mono- or di-difluoromethylation.

Cyclization Reactions: Radical cyclizations are powerful intramolecular transformations for constructing cyclic molecules. wikipedia.org If this compound were functionalized with an unsaturated side chain (e.g., an alkene or alkyne), intramolecular radical cyclization could be initiated. wikipedia.orgnih.gov Generation of an aryl radical at one of the bromine-bearing carbons via photoredox catalysis could trigger a cyclization event where the radical attacks the unsaturated bond. nih.gov The resulting cyclized radical is then quenched to afford the final product. wikipedia.org These reactions are known for their high efficiency and selectivity in forming five- and six-membered rings. wikipedia.org

Computational Insights into Reaction Energetics and Transition States

For instance, in the context of electrophilic aromatic substitution, DFT calculations can be used to:

Model the structure and stability of the possible arenium ion intermediates.

Calculate the activation energy barriers for attack at different positions (C4, C5, C6), providing a quantitative prediction of regioselectivity.

Analyze the electronic distribution in the transition states to understand the role of the substituents.

Similarly, for catalytic cross-coupling reactions, computational studies can help to:

Map the potential energy surface of the entire catalytic cycle (oxidative addition, transmetalation, reductive elimination). nih.gov

Investigate the structure and stability of catalytic intermediates.

Explain the origins of selectivity and reactivity, particularly for challenging sterically hindered substrates. researchgate.net

Such computational insights would be invaluable for optimizing reaction conditions and designing more efficient synthetic routes involving this compound and its derivatives.

Catalytic Transformations Involving the Compound or its Derivatives

The presence of two bromine atoms makes this compound an ideal substrate for a variety of catalytic cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Mechanistic Debates in Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds. nih.gov The reaction of this compound in a Suzuki-Miyaura coupling presents significant challenges due to the steric hindrance around the C-Br bonds, being flanked by another bulky substituent.

The generally accepted catalytic cycle involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to form the product and regenerate the Pd(0) catalyst. nih.gov However, for sterically demanding substrates, these steps can be slow, leading to side reactions like β-hydride elimination or reduction. rsc.org

Mechanistic debates in this area often revolve around:

The Role of the Base: The base is crucial for activating the organoboron species, but its precise role in the transmetalation step is complex and can influence the reaction rate and outcome. nih.gov

The Nature of the Active Catalyst: The true catalytically active species is often a monoligated Pd(0) complex, and the choice of ligand is critical, especially for hindered substrates where bulky, electron-rich phosphine (B1218219) ligands are often required to promote the key steps of the cycle. rsc.org

Oxidative Addition vs. Reductive Elimination: For sterically congested substrates, either oxidative addition or reductive elimination can become the rate-limiting step, and understanding this is key to catalyst design. rsc.orgrsc.org

Overcoming the steric hindrance in this compound would likely require specialized catalyst systems developed for challenging couplings.

| Palladium Precursor | Ligand | Base | Typical Substrates | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | AntPhos | K₃PO₄ | Di-ortho-substituted aryl halides | rsc.org |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Hindered aryl bromides/chlorides | psu.edu |

| Pd(dba)₂ | P(t-Bu)Cy₂ | Cs₂CO₃ | Aryl bromides | psu.edu |

Copper and Iron-Catalyzed Decarboxylative Fluorination

Decarboxylative fluorination is a method to install fluorine atoms by replacing a carboxylic acid group. While this compound itself does not possess a carboxyl group, a derivative, such as 2,6-dibromo-3-(difluoromethoxy)benzoic acid, could be a substrate for such transformations.

Copper-Catalyzed Reactions: Copper-catalyzed reactions are attractive due to the low cost and toxicity of copper compared to other transition metals. Copper(I) can catalyze the fluorination of aryl bromides using sources like AgF, where a Cu(I)/Cu(III) catalytic cycle is implicated. rsc.org Furthermore, copper can mediate decarboxylative cross-coupling reactions of aryl carboxylic acids with various partners. nih.gov

Iron-Catalyzed Reactions: Iron is an even more abundant and environmentally benign catalyst. Visible-light-induced decarboxylative fluorination of aliphatic carboxylic acids can be achieved using iron salts as catalysts. nih.gov More relevant to aryl systems, iron photocatalysis can enable the direct decarboxylation of trifluoroacetates to generate trifluoromethyl radicals for C-H functionalization. researchgate.netchemrxiv.org This highlights the potential of iron catalysis in radical-based transformations of carboxylic acid derivatives. The general mechanism for these photoredox processes involves the formation of a carboxyl radical upon single-electron transfer, which then extrudes CO₂ to generate an alkyl or aryl radical that can be trapped by a fluorine source. acs.orgorganic-chemistry.org

Visible-Light-Promoted Radical Cyclization Processes

Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under exceptionally mild conditions. semanticscholar.org This strategy is well-suited for triggering radical cyclization cascades. beilstein-journals.orgrsc.org

For a derivative of this compound containing an unsaturated tether, a plausible mechanism for cyclization would be:

Photocatalyst Excitation: A photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) absorbs visible light to reach an excited state. nih.gov

Single-Electron Transfer (SET): The excited photocatalyst engages in a SET event with a substrate or a sacrificial redox agent to generate a radical. For instance, the C-Br bond could be reduced to generate an aryl radical.

Radical Cyclization: The generated radical undergoes an intramolecular addition to the tethered alkene or alkyne. beilstein-journals.orgnih.gov

Radical Quenching and Catalyst Regeneration: The cyclized radical is quenched (e.g., by oxidation or reduction) and the photocatalyst is returned to its ground state, completing the catalytic cycle.

This approach allows for the construction of complex polycyclic structures from simple precursors under green and sustainable conditions. nih.govbohrium.com

| Photocatalyst | Common Name / Abbreviation | Light Source | Mechanism Pathway |

|---|---|---|---|

| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Iridium complex | Blue LEDs | Oxidative or Reductive Quenching |

| Ru(bpy)₃Cl₂ | Ruthenium complex | Blue LEDs | Oxidative or Reductive Quenching |

| 4CzIPN | Organic Dye | Blue LEDs | Oxidative or Reductive Quenching |

Despite a comprehensive search of available scientific literature and chemical databases, no specific research findings on the electrochemical reactions of this compound, including processes such as gem-difluorodesulfurization, could be located.

General principles of electrochemistry suggest that the C-Br bonds in this molecule would be susceptible to reductive cleavage. The presence of the electron-withdrawing difluoromethoxy group would likely influence the reduction potential compared to unsubstituted dibromobenzene. However, without experimental data, any discussion of specific mechanisms, reaction products, or quantitative analysis would be purely speculative.

Consequently, it is not possible to provide a detailed account of the electrochemical reactions or to generate a data table of research findings for this specific compound as requested. There is no published research available to draw upon for the "Reactivity and Mechanistic Investigations" section focusing on the electrochemical reactions of this compound.

Advanced Spectroscopic Characterization for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 1,3-Dibromo-2-(difluoromethoxy)benzene. Through various NMR experiments, it is possible to map the connectivity of atoms and deduce the precise arrangement of substituents on the benzene (B151609) ring.

The ¹H-NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms. For this compound, three distinct signals are expected for the aromatic protons and one for the methoxy (B1213986) proton.

Aromatic Region: The protons on the benzene ring (H-4, H-5, and H-6) form a complex splitting pattern due to their proximity and coupling. The proton at the C-5 position is expected to appear as a triplet, as it is coupled to two adjacent protons (H-4 and H-6). The H-4 and H-6 protons would likely appear as doublets of doublets, though their signals may be simplified or overlap. The electron-withdrawing effects of the bromine and difluoromethoxy groups would shift these protons downfield compared to unsubstituted benzene.

Difluoromethoxy Proton: The single proton of the difluoromethoxy group (-OCHF₂) is expected to produce a characteristic triplet in the spectrum. This multiplicity arises from the coupling to the two adjacent fluorine atoms (according to the n+1 rule for I=1/2 nuclei, where n=2). The chemical shift of this proton would be significantly downfield due to the influence of the two fluorine atoms and the oxygen atom.

Table 1: Predicted ¹H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | 7.20 - 7.40 | Triplet (t) | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0 |

| H-4, H-6 | 7.50 - 7.70 | Doublet of Doublets (dd) | J(H4-H5) ≈ 8.0, J(H6-H5) ≈ 8.0 |

| -OCHF₂ | 6.50 - 6.80 | Triplet (t) | J(H-F) ≈ 70-75 |

The ¹³C-NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, seven unique carbon signals are anticipated: six for the aromatic ring and one for the difluoromethoxy group.

Aromatic Carbons: The chemical shifts of the benzene ring carbons are influenced by the attached substituents. The carbons directly bonded to the bromine atoms (C-1 and C-3) are expected to be shifted downfield. The carbon attached to the difluoromethoxy group (C-2) will also experience a significant shift.

Difluoromethoxy Carbon: The carbon of the -OCHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). This distinct signal is a key identifier for the presence of the difluoromethoxy moiety.

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F-coupling) |

| C-1, C-3 | 115 - 125 | Singlet |

| C-2 | 145 - 155 | Singlet |

| C-4, C-6 | 128 - 135 | Singlet |

| C-5 | 125 - 130 | Singlet |

| -OCHF₂ | 110 - 120 | Triplet (t) |

¹⁹F NMR is an exceptionally sensitive and powerful technique for detecting and quantifying fluorine-containing compounds. bldpharm.com Given the large chemical shift range of ¹⁹F, signals are often well-resolved, making it ideal for monitoring reaction progress. bldpharm.comnist.gov In the synthesis of this compound, ¹⁹F NMR could be used to track the consumption of a fluorinated starting material and the concurrent formation of the difluoromethoxy group in the product. chemicalbook.com The difluoromethoxy group would produce a single resonance in the ¹⁹F NMR spectrum, which would appear as a doublet due to coupling with the single methoxy proton (²JHF). The integration of this signal over time provides a quantitative measure of product formation. chemicalbook.com

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), are used to establish correlations between coupled nuclei. nih.govrsc.org A ¹H-¹H COSY experiment on this compound would be instrumental in confirming the assignment of the aromatic protons. nih.gov The spectrum would display cross-peaks connecting the signals of protons that are spin-spin coupled, typically over two or three bonds. rsc.org For this molecule, a cross-peak would be expected between the signal for H-5 and the signals for H-4 and H-6, definitively establishing their adjacency on the aromatic ring and confirming the substitution pattern.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₇H₄Br₂F₂O), the molecular weight is approximately 309.86 g/mol .

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion (M⁺) peak cluster. A key feature of this cluster will be the characteristic isotopic pattern of a dibrominated compound. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will exhibit three peaks for the molecular ion:

M⁺: Containing two ⁷⁹Br atoms.

[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br atom.

[M+4]⁺: Containing two ⁸¹Br atoms. The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1. nih.gov

Fragmentation analysis provides further structural confirmation. Common fragmentation pathways for aromatic halogenated compounds include the loss of halogen atoms and cleavage of substituent groups. nist.gov

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value (approx.) | Ion Identity | Description of Loss |

| 310/312/314 | [C₇H₄Br₂F₂O]⁺ | Molecular Ion Cluster (M⁺, [M+2]⁺, [M+4]⁺) |

| 231/233 | [M-Br]⁺ | Loss of a bromine radical |

| 243 | [M-CHF₂]⁺ | Loss of the difluoromethyl radical |

| 152 | [M-Br₂]⁺ | Loss of two bromine radicals |

| 75 | [C₆H₃]⁺ | Benzene ring fragment after loss of all substituents |

X-ray Crystallography

X-ray crystallography provides the most definitive and unambiguous structural information by determining the precise spatial arrangement of atoms in a crystalline solid. This technique yields a three-dimensional model of the molecule, providing exact bond lengths, bond angles, and intermolecular interactions.

Currently, there is no publicly available crystal structure for this compound in the searched databases. However, if a suitable single crystal of the compound could be grown, X-ray diffraction analysis would serve as the ultimate proof of its structure. It would confirm the ortho relationship of the difluoromethoxy group to the two bromine atoms and the meta positioning of the bromines relative to each other, leaving no ambiguity about the isomeric form of the molecule.

Determination of Absolute Configuration

The concept of absolute configuration is fundamental to stereochemistry, referring to the precise three-dimensional arrangement of atoms in a chiral molecule. The determination of absolute configuration is exclusively relevant for chiral compounds—molecules that are non-superimposable on their mirror images. This is most authoritatively established using single-crystal X-ray diffraction, particularly through the analysis of anomalous scattering effects.

This compound is an achiral molecule. It possesses a plane of symmetry that bisects the difluoromethoxy group and lies perpendicular to the benzene ring. Due to this symmetry, the molecule is superimposable on its mirror image, and therefore, it does not exist as enantiomers. Consequently, the determination of absolute configuration is not applicable to this compound.

For a chiral compound, X-ray diffraction analysis on a single crystal allows for the determination of the absolute structure. This is achieved by studying the subtle differences in the intensities of Bijvoet pairs (reflections hkl and -h-k-l), which arise from the anomalous scattering of X-rays by the electrons of the atoms, especially heavier atoms like bromine. The Flack parameter is a critical value refined during the crystallographic analysis that indicates whether the correct enantiomer has been modeled; a value close to 0 confirms the true absolute configuration, while a value near 1 indicates that the inverted structure is correct.

Analysis of Molecular Packing and Intermolecular Interactions

While a specific single-crystal X-ray structure for this compound is not publicly available, the principles of physical organic chemistry allow for a robust prediction of the intermolecular forces that would govern its crystal packing. These non-covalent interactions are crucial as they dictate the material's physical properties, such as melting point and solubility. The packing would be a delicate balance of several forces.

The primary interactions expected in the solid state include:

Van der Waals Forces: As with all molecules, London dispersion forces would be significant, arising from temporary fluctuations in electron density. Given the molecule's high molecular weight and the presence of two heavy bromine atoms, these forces are expected to be a major contributor to the lattice energy.

Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the electronegative bromine, oxygen, and fluorine atoms. These permanent dipoles would lead to electrostatic attractions, orienting the molecules in the crystal lattice to maximize favorable positive-negative end interactions.

Halogen Bonding: The bromine atoms could act as electrophilic halogen bond donors, potentially interacting with the oxygen or fluorine atoms of neighboring molecules, which would act as Lewis basic acceptors.

C-H···π Interactions: The aromatic C-H bonds can interact with the electron-rich π-system of an adjacent benzene ring, contributing to the stability of the crystal packing. researchgate.net

π-π Stacking: The aromatic rings may stack in either a face-to-face or offset fashion, another common stabilizing interaction in aromatic compounds.

The presence of bulky bromine atoms and the difluoromethoxy group would create significant steric hindrance, influencing the final crystal packing arrangement, likely preventing a perfectly co-planar stacking of the benzene rings.

Hirshfeld Surface Analysis in Crystal Engineering

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto a unique molecular surface, it provides a detailed picture of the crystal packing environment. The surface is defined as the region where the electron density contribution from the molecule of interest is equal to the sum of contributions from all other molecules in the crystal.

A Hirshfeld analysis of this compound would allow for the quantitative decomposition of the intermolecular contacts. This is typically visualized using a 2D fingerprint plot, which summarizes the frequency of different types of atomic contacts. nih.govnih.govresearchgate.net

The key insights from such an analysis would include:

Visualization of Contact Points: The surface can be color-mapped to show close contact points. Red spots on the surface indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions, such as hydrogen bonds or halogen bonds. nih.gov

Crystal Engineering: This information is invaluable for crystal engineering, as it helps in understanding how modifications to the molecular structure might influence the packing arrangement and, consequently, the material's properties.

Based on the molecular structure, a hypothetical breakdown of the major intermolecular contacts is presented in the table below.

| Contact Type | Anticipated Contribution | Description |

|---|---|---|

| H···H | High | Represents contacts between hydrogen atoms on adjacent molecules, typically covering a large portion of the surface area. |

| Br···H / H···Br | Significant | Corresponds to weak hydrogen bonding between bromine and aromatic hydrogens. Appears as distinct "wings" on the fingerprint plot. |

| F···H / H···F | Significant | Indicates interactions between the difluoromethoxy fluorine atoms and hydrogens on neighboring molecules. |

| C···H / H···C | Moderate | Relates to C-H···π interactions, where a hydrogen atom approaches the face of an aromatic ring. |

| Br···Br | Low to Moderate | Highlights halogen-halogen interactions, which are important in the packing of many brominated compounds. |

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations. Each type of bond (e.g., C-H, C=C, C-O) vibrates at a characteristic frequency.

The IR spectrum of this compound would exhibit several key absorption bands that confirm its structure. The expected vibrational frequencies are detailed in the table below.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100–3000 | C-H Stretch | Aromatic Ring |

| 1570–1550 | C=C Stretch | Aromatic Ring |

| 1460–1440 | C=C Stretch | Aromatic Ring |

| 1250–1200 | C-O-C Asymmetric Stretch | Aryl Ether |

| 1150–1050 | C-F Stretch | Difluoromethoxy Group |

| 900–675 | C-H Out-of-Plane Bend | Aromatic Ring Substitution Pattern |

| 700–500 | C-Br Stretch | Aryl Bromide |

The C-H stretching vibrations appear just above 3000 cm⁻¹, characteristic of aromatic hydrogens. The aromatic C=C stretching modes typically result in a pair of sharp bands in the 1600-1450 cm⁻¹ region. The strong absorptions corresponding to the C-O ether linkage and the C-F bonds of the difluoromethoxy group are expected in the fingerprint region (below 1500 cm⁻¹). Finally, the low-frequency C-Br stretching vibration would confirm the presence of the bromine substituents.

Spectroscopic Probing of Reactive Intermediates and Transient Species (e.g., Benzynes)

Dihalobenzenes are well-known precursors for the generation of benzynes, which are highly reactive and transient intermediates. researchgate.net this compound can serve as a precursor to 3-bromo-2-(difluoromethoxy)benzyne. This transformation is typically achieved by treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), which facilitates the elimination of hydrogen bromide (HBr).

The generation process involves two steps:

Deprotonation: The strong base abstracts a proton from the aromatic ring, preferentially from the position between the two bromine atoms (C4) or at C6, due to the inductive electron-withdrawing effects of the halogens.

Elimination: The resulting aryl anion rapidly eliminates a bromide ion from an adjacent position to form the strained triple bond of the benzyne (B1209423) intermediate.

Due to their extreme reactivity, benzynes cannot be isolated under normal conditions. Their existence is confirmed by "trapping" them in situ with a suitable reagent. ustc.edu.cn For instance, if the benzyne is generated in the presence of furan, it will readily undergo a [4+2] cycloaddition (Diels-Alder reaction) to form a stable oxabicyclic adduct. This adduct can then be isolated and its structure confirmed by standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), thereby providing definitive evidence for the formation of the transient benzyne intermediate. nsf.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that allows for the investigation of the electronic structure of many-body systems. researchgate.net It is particularly valuable for its balance of accuracy and computational cost, making it a suitable tool for studying complex organic molecules.

DFT calculations are instrumental in exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and products, thereby elucidating the most probable reaction pathways. For instance, DFT has been successfully applied to understand the mechanistic details of 1,3-dipolar cycloaddition reactions, providing insights into the role of catalysts and the factors governing stereoselectivity. unimib.it Similarly, DFT can be used to investigate the impact of substituents on reaction rates, as demonstrated in studies on the ring-opening transesterification polymerization of caprolactone, where the effect of electron-withdrawing groups was explained through the analysis of partial atomic charges. umn.edu For 1,3-Dibromo-2-(difluoromethoxy)benzene, DFT could be employed to model its participation in various organic reactions, predicting the activation energies and reaction thermodynamics to guide synthetic efforts.

The electronic properties of a molecule, such as the distribution of electron density and the nature of chemical bonds, are fundamental to its reactivity. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides a detailed picture of bonding in terms of localized orbitals. researchgate.netnih.gov This analysis can reveal information about charge transfer and intramolecular interactions. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also key descriptors of electronic structure and reactivity. mdpi.com For example, in a study of thiazole (B1198619) azo dyes, DFT calculations showed that the HOMOs were spread over the donor moiety, while the LUMOs were shaped by the acceptor groups. mdpi.com In the case of this compound, DFT and NBO analyses could be used to understand the influence of the bromine and difluoromethoxy substituents on the electronic structure of the benzene (B151609) ring, predicting sites susceptible to nucleophilic or electrophilic attack.

The following table illustrates the type of data that can be obtained from NBO analysis, using 1,3,5-tribromo-2,4,6-trifluoro-benzene as an example.

| Interaction | Second Order Perturbation Energy (E(2)) (kcal/mol) |

| LP(1) F7 → σ(C1-C6) | 2.55 |

| LP(1) F8 → σ(C2-C3) | 2.49 |

| LP(1) F9 → σ(C4-C5) | 2.49 |

| LP(1) Br10 → σ(C1-C2) | 0.83 |

| LP(1) Br11 → σ(C3-C4) | 0.82 |

| LP(1) Br12 → σ(C5-C6) | 0.82 |

This data is for 1,3,5-tribromo-2,4,6-trifluoro-benzene and is provided as an illustrative example of the output of NBO analysis.

Molecules can often exist in multiple spatial arrangements, or conformations, and their relative energies can significantly impact the molecule's properties and reactivity. DFT calculations are a valuable tool for exploring the conformational landscape of a molecule, identifying the most stable conformers and the energy barriers between them. unimib.it For flexible molecules, this can reveal the preferred three-dimensional structure. For instance, in a study of dibenzo-1,5-dichalcogenocines, DFT calculations were used to investigate the conformational equilibrium and the role of noncovalent interactions in stabilizing different conformers. researchgate.net In the case of this compound, DFT could be used to determine the preferred orientation of the difluoromethoxy group relative to the benzene ring and to investigate any intramolecular interactions between the substituents.

DFT methods can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecular structure. For example, DFT calculations can provide theoretical vibrational frequencies that aid in the assignment of experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov Similarly, DFT can be used to calculate NMR chemical shifts, providing valuable information for structural elucidation. In a study of 1,3,5-tribromo-2,4,6-trifluoro-benzene, the calculated vibrational frequencies using the B3LYP functional showed good agreement with the experimental data. researchgate.net For this compound, DFT-predicted spectroscopic parameters could be a valuable tool for its characterization.

The table below presents a comparison of experimental and calculated vibrational frequencies for 1,3,5-tribromo-2,4,6-trifluoro-benzene, illustrating the accuracy of DFT in predicting spectroscopic data.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹) |

| C-C stretching | 1570 | 1571 | 1572 |

| C-F stretching | 1340 | 1342 | 1345 |

| C-Br stretching | 680 | 682 | 685 |

This data is for 1,3,5-tribromo-2,4,6-trifluoro-benzene and is provided as an illustrative example.

DFT calculations can provide valuable thermodynamic and kinetic data that are often difficult to obtain experimentally. chemrevlett.comresearchgate.net Thermodynamic parameters such as bond dissociation enthalpy (BDE) can be calculated to assess the strength of chemical bonds. researchgate.net Kinetic parameters, such as Gibbs activation energy barriers, can be determined from the calculated transition state structures to predict reaction rates. chemrevlett.com For example, in a study of the Diels-Alder reactions of naphthalene (B1677914) and anthracene, DFT was used to calculate the activation energies and reaction enthalpies. chemrevlett.com For this compound, DFT could be used to calculate the C-Br and C-O bond dissociation enthalpies, providing insights into its thermal stability and potential degradation pathways.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For this compound, MD simulations would provide critical insights into its conformational dynamics, intermolecular interactions, and the influence of different solvent environments on its behavior.

While no specific MD studies on this compound are available, research on related halogenated and fluorinated benzene derivatives can offer valuable context. For instance, MD simulations on fluorinated benzene derivatives in supercritical carbon dioxide have shown that fluorinated compounds are better solvated than their hydrogenated analogs. rsc.org This is attributed to a higher coordination number of solvent molecules around the fluorinated solute. rsc.org Such studies suggest that the difluoromethoxy group in this compound would likely enhance its interaction with polar solvents.

Furthermore, simulations of halogenated benzene derivatives have been used to understand their interactions in different solvents, which can influence their chemical shifts in NMR spectroscopy. rsc.org For this compound, MD simulations could predict how the bulky bromine atoms and the polar difluoromethoxy group affect its orientation and interactions with various solvents, which in turn would influence its macroscopic properties.

Table 1: Potential Parameters for Molecular Dynamics Simulation of this compound

| Parameter | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | A suitable force field (e.g., COMPASS, AMBER) would be necessary to accurately model the interactions involving the bromine and fluorine atoms. |

| Solvent Model | Representation of the solvent molecules in the simulation (e.g., explicit or implicit). | Explicit solvent models (e.g., TIP3P for water) would be crucial for studying specific solvent effects on the conformation and dynamics of the molecule. chemrxiv.org |

| Ensemble | Statistical mechanical ensemble used for the simulation (e.g., NVT, NPT). | NPT (constant number of particles, pressure, and temperature) ensemble would be appropriate for simulating the behavior of the compound under realistic laboratory conditions. |

| Simulation Time | The duration of the simulation. | Longer simulation times (on the order of nanoseconds to microseconds) would be required to capture slower conformational changes and ensure adequate sampling of the phase space. |

Computational Modeling of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of an aromatic compound are significantly influenced by its substituents. For this compound, the two bromine atoms and the difluoromethoxy group dictate its behavior in chemical reactions, particularly electrophilic aromatic substitution.

Computational models, often employing Density Functional Theory (DFT), are used to predict the effects of substituents. These models can calculate various electronic properties, such as electron density distribution, molecular electrostatic potential, and frontier molecular orbital energies (HOMO and LUMO), which are correlated with reactivity.

The bromine atoms are known to be deactivating yet ortho-, para-directing for electrophilic aromatic substitution due to a combination of inductive withdrawal and resonance donation of electrons. The difluoromethoxy group (-OCF₂H) is also expected to be deactivating due to the strong electron-withdrawing nature of the fluorine atoms. Computational studies on substituted benzenes have established quantitative structure-activity relationships (QSAR) that can predict toxicity and other biological activities based on such electronic parameters. nih.govnih.gov

Table 2: Predicted Substituent Effects on the Aromatic Ring of this compound

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

| Bromine | 1 | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

| Difluoromethoxy | 2 | Electron-withdrawing | Electron-donating (weak) | Deactivating | Ortho, Para |

| Bromine | 3 | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

In Silico Studies of Antioxidant Activity and Radical Scavenging Mechanisms

In silico methods are increasingly used to screen for and elucidate the mechanisms of antioxidant activity. These studies typically involve calculating parameters related to the ability of a molecule to donate a hydrogen atom or an electron to a radical species. Key mechanisms of radical scavenging by phenolic compounds include hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). researchgate.net

Computational studies on bromophenols have demonstrated their potential as effective radical scavengers. nih.govmdpi.com The antioxidant activity of these compounds is often attributed to the phenolic hydroxyl group. nih.gov For this compound, in silico studies would be necessary to determine if any of the hydrogens, for example the one on the difluoromethoxy group, could be abstracted by a radical, or if the molecule could participate in other radical quenching pathways. Such studies would involve calculating bond dissociation enthalpies (BDE), ionization potentials (IP), and electron affinities (EA).

Table 3: Key Parameters in In Silico Antioxidant Activity Studies

| Parameter | Abbreviation | Relevance to Radical Scavenging |

| Bond Dissociation Enthalpy | BDE | The enthalpy change upon homolytic cleavage of a bond. A lower BDE for a C-H or O-H bond indicates easier hydrogen atom donation. |

| Ionization Potential | IP | The energy required to remove an electron from a molecule. A lower IP favors the SET-PT mechanism. |

| Proton Dissociation Enthalpy | PDE | The enthalpy change for the deprotonation of the molecule. Relevant for the SPLET mechanism. |

| Electron Transfer Enthalpy | ETE | The enthalpy change when the deprotonated molecule donates an electron. The second step in the SPLET mechanism. |

Research Applications and Functional Materials Development

Potential Role as a Synthetic Intermediate for Advanced Organic Molecules

Dibrominated aromatic compounds are fundamental building blocks in organic synthesis. The two bromine atoms on the benzene (B151609) ring can be selectively functionalized, typically through metal-catalyzed cross-coupling reactions or halogen-metal exchange.

Potential Contributions to Pharmaceutical and Agrochemical Research

The incorporation of fluorine-containing groups is a well-established strategy in medicinal and agrochemical chemistry to enhance the properties of bioactive molecules.

Influence of the Difluoromethoxy Group on BioactivityThe difluoromethoxy (-OCF₂H) group is of significant interest in drug design. It is known to possess several key properties that can positively influence a molecule's biological activity:

Lipophilicity: The difluoromethoxy group can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. This property is crucial for a drug's ability to cross cell membranes.

Isosteric Replacement of Hydroxyl Groups: The difluoromethoxy group is sometimes considered a bioisostere of the hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) group. It can mimic some of the steric and electronic properties of these groups while offering increased metabolic stability, as the C-F bond is much stronger than a C-H bond. It can also act as a lipophilic hydrogen-bond donor.

A comparative table of properties influenced by fluorinated groups is presented below.

| Property | Effect of Trifluoromethyl (-CF₃) Group | Effect of Difluoromethoxy (-OCF₂H) Group |

| Lipophilicity | Generally increases lipophilicity. | Generally increases lipophilicity; can be modulated by conformation. |

| Metabolic Stability | High, due to the strength of the C-F bond. | High, offers resistance to oxidative metabolism compared to -OCH₃. |

| Hydrogen Bonding | Acts as a hydrogen bond acceptor. | Can act as a weak hydrogen bond donor. |

| Electronic Effect | Strong electron-withdrawing group. | Strong electron-withdrawing group. |

This table presents generalized data for the functional groups and is not specific to the subject compound.

Potential Applications in Material Science and Specialty Polymer Synthesis

Dibrominated monomers are widely used in the synthesis of specialty polymers through step-growth polymerization reactions, such as Suzuki or Stille polycondensation. The resulting polymers often exhibit desirable thermal and electronic properties. The presence of the difluoromethoxy group could enhance properties such as thermal stability, solubility in organic solvents, and dielectric performance, making such polymers potentially useful in electronics and aerospace applications. For example, related compounds like 1,4-dibromo-2,5-difluorobenzene (B1294941) have been used to prepare polymers for potential electronic applications. apolloscientific.co.uk

Development of Novel Fluorination Reagents and Methodologies

The difluoromethoxy group (OCF2H) is a significant structural motif in medicinal chemistry, valued for its ability to alter the physicochemical properties of parent compounds, such as lipophilicity and metabolic stability. researchgate.netresearchgate.net The development of new reagents and methods for introducing this group is an active area of research. While 1,3-Dibromo-2-(difluoromethoxy)benzene is not a direct fluorinating agent itself, its synthesis is part of the broader effort to create diverse difluoromethoxylated compounds. nih.gov

The primary methods for creating aryl difluoromethyl ethers often involve the reaction of phenols with a difluorocarbene source. nih.govacs.org Various reagents have been developed to generate difluorocarbene, each with its own advantages and reaction conditions.

Table 1: Selected Reagents for Difluoromethylation

| Reagent/Method | Description | Application |

|---|---|---|

| Diethyl (bromodifluoromethyl)phosphonate | Used with a base like potassium hydroxide (B78521) to difluoromethylate hydroxyl groups. nih.gov | Synthesis of 2-difluoromethoxy estratriene compounds. nih.gov |

| Fluoroform (CHF3) | An inexpensive and non-ozone-depleting gas used as a difluorocarbene source with a base in a two-phase system. acs.org | Conversion of various phenols to their difluoromethoxy derivatives. acs.org |

| Visible Light Photoredox Catalysis | A modern approach enabling the synthesis of difluoromethoxylated compounds under mild conditions. nih.gov | Offers novel synthetic strategies for forming C–OCF2H bonds. researchgate.netnih.gov |

The ongoing development in this field, particularly in areas like photoredox catalysis, is expected to simplify access to difluoromethyl ethers, thereby facilitating the discovery of new functional molecules for medicinal applications. nih.gov

Utilization as a Probe in Biochemical Assays and Enzyme Interaction Studies

The strategic incorporation of bromine and difluoromethoxy groups into a molecule can be leveraged for biochemical studies. ump.edu.pl The bromine atoms, due to their size and potential for halogen bonding, can influence how a molecule interacts with biological targets like enzymes. ump.edu.pl The difluoromethoxy group, as a bioisostere of other functional groups, modifies properties like membrane permeability and metabolic stability, which are crucial for a compound's biochemical activity. researchgate.netresearchgate.net

While direct studies naming this compound as a biochemical probe are not prevalent in the reviewed literature, its structural components are relevant to the design of such tools. For instance, brominated aromatic compounds are used as building blocks in the synthesis of pharmaceuticals and can play a role in drug-target interactions. ump.edu.plresearchgate.net The introduction of bromine can increase therapeutic activity and affect the metabolism of a drug. ump.edu.pl

In the context of enzyme interaction studies, molecules with similar structures are synthesized to probe structure-activity relationships (SAR). For example, various 2-difluoromethoxy estratriene compounds have been synthesized to study their anti-proliferative and anti-tubulin activity. nih.gov Such studies help in understanding how specific substituents on an aromatic ring contribute to the molecule's interaction with enzymes like tubulin. nih.gov The development of compounds containing motifs like the difluoromethoxy group is a key strategy in medicinal chemistry to optimize activity at therapeutic targets. researchgate.net

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Diethyl (bromodifluoromethyl)phosphonate |

| Fluoroform |

| Potassium hydroxide |

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Sustainable Synthesis Technologies

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. For the synthesis and derivatization of 1,3-Dibromo-2-(difluoromethoxy)benzene, flow chemistry presents a promising avenue for process optimization and sustainable manufacturing.

Continuous flow reactors, particularly microreactors, provide superior mass and heat transfer compared to batch reactors. syrris.com This enhanced control is crucial for managing highly exothermic or rapid reactions often involved in the synthesis of halogenated aromatic compounds. The large surface-area-to-volume ratio in microreactors allows for precise temperature control, minimizing the formation of byproducts and improving reaction selectivity. syrris.com For reactions involving reactive intermediates, such as organometallic species derived from this compound, flow chemistry can enable their in-situ generation and immediate consumption, avoiding decomposition and improving yields.

Furthermore, integrating flow chemistry with sustainable synthesis technologies, such as biocatalysis or electrochemistry, could lead to greener synthetic routes. The development of immobilized enzyme reactors or electrochemical flow cells could reduce reliance on hazardous reagents and minimize waste generation, aligning with the principles of green chemistry.

Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis

| Feature | Traditional Batch Synthesis | Continuous Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited by vessel surface area | Excellent, rapid dissipation |

| Mass Transfer | Often diffusion-limited | Enhanced by convection and short diffusion paths syrris.com |

| Safety | Large volumes of hazardous materials | Small reaction volumes, better control |

| Scalability | Complex, requires larger reactors | "Scaling out" by parallelization |

| Process Control | Manual or semi-automated | Fully automated, precise control |

Exploration of Novel Catalytic Systems for Selective Functionalization

The two bromine atoms on the this compound ring are chemically distinct due to the influence of the adjacent difluoromethoxy group, opening possibilities for selective and sequential functionalization. Future research will likely focus on developing novel catalytic systems that can exploit this difference to achieve site-selective transformations.

Palladium-catalyzed cross-coupling reactions are well-established, but achieving high selectivity in polyhalogenated systems remains a challenge. researchgate.net The exploration of catalysts with tailored ligand architectures could enable the selective reaction at either the C1 or C3 position. For instance, bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands could be designed to sterically favor one reaction site over the other.

Beyond palladium, catalysts based on other transition metals like nickel or copper are gaining prominence due to their different reactivity profiles and lower cost. mdpi.com Nickel catalysts, for example, have shown unique capabilities in activating C-Br bonds and could offer alternative selectivities. Research into photoredox catalysis could also unlock novel reaction pathways for the functionalization of this compound under mild conditions.

Table 2: Potential Catalytic Systems for Selective Functionalization

| Catalytic System | Potential Application | Key Advantage |

|---|---|---|

| Palladium with Designer Ligands | Selective Suzuki, Sonogashira, or Buchwald-Hartwig coupling | High functional group tolerance and predictable reactivity. researchgate.net |

| Nickel Catalysis | Reductive couplings, C-O/C-N bond formation | Lower cost, unique reactivity for challenging transformations. mdpi.com |

| Copper-Catalyzed Reactions | Ullmann-type couplings, hydrofunctionalization | Abundant metal, effective for heteroatom coupling. |

| Photoredox Catalysis | Radical-based functionalization (e.g., trifluoromethylation) | Mild reaction conditions, access to unique reaction pathways. |

Design and Synthesis of Advanced Materials with Tunable Electronic and Optical Properties

The unique combination of reactive sites (bromine atoms) and an electron-withdrawing group (difluoromethoxy) makes this compound an excellent candidate for the synthesis of advanced organic materials. The bromine atoms allow for the incorporation of this unit into larger conjugated systems through polymerization or cross-coupling reactions, while the difluoromethoxy group can be used to fine-tune the electronic and optical properties of the resulting materials.

In the field of organic electronics, derivatives of this compound could be used to create novel materials for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). The difluoromethoxy group can lower the HOMO and LUMO energy levels of a conjugated system, which can improve charge injection/extraction efficiency and enhance the ambient stability of the device. Halogenated benzenes are already utilized in the synthesis of conjugated polymers for OPVs. chemicalbook.com

Future work will involve the rational design and synthesis of oligomers and polymers incorporating the 1,3-dibromo-2-(difluoromethoxy)phenylene unit. By systematically varying the co-monomers in polymerization reactions, researchers can create a library of materials with a wide range of tunable properties, such as bandgap, charge mobility, and solid-state packing.

Machine Learning and AI-Driven Discovery of Novel Derivatives and Applications

The vast chemical space accessible from this compound presents a significant opportunity for the application of machine learning (ML) and artificial intelligence (AI). These computational tools can accelerate the discovery of new derivatives with optimized properties for specific applications, such as drug discovery or materials science. nih.gov

Generative models, a type of AI, can design novel molecular structures based on a set of desired properties. nih.gov By training these models on known data, researchers can generate new molecules that incorporate the this compound scaffold but possess improved biological activity or enhanced electronic properties. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the properties of these virtual compounds, allowing for the rapid screening of thousands of potential derivatives without the need for immediate synthesis. nih.gov

AI can also be used to predict reaction outcomes and suggest optimal synthetic routes, a field known as retrosynthesis prediction. This can help chemists design more efficient ways to synthesize complex target molecules derived from this compound, saving time and resources.

Deepening Mechanistic Understanding through Advanced Computational Methods

A thorough understanding of the reaction mechanisms involved in the functionalization of this compound is crucial for developing more efficient and selective synthetic methods. Advanced computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating reaction pathways, transition states, and the roles of catalysts and solvents. researchgate.netrsc.org

Computational studies can provide insights into the factors governing the regioselectivity of reactions involving the two bromine atoms. By modeling the transition state energies for reactions at each site, chemists can predict which position is more reactive under specific conditions and design catalysts or reaction parameters to favor the desired outcome. nih.gov The distortion/interaction model is one such tool that allows for the quantification of reactant distortion and interaction strength in the transition state. researchgate.net

Furthermore, molecular dynamics (MD) simulations can be used to study the role of non-covalent interactions and solvent effects on reaction mechanisms. researchgate.net For example, MD simulations could help understand how the difluoromethoxy group interacts with solvent molecules or catalyst ligands to influence the reactivity of the molecule. This deeper mechanistic insight is essential for the rational design of next-generation synthetic methodologies. rsc.org

Q & A

Q. What are the recommended methods for synthesizing 1,3-dibromo-2-(difluoromethoxy)benzene?

Synthesis typically involves sequential functionalization of a benzene ring. A plausible approach includes:

Electrophilic bromination : Bromine (Br₂) or N-bromosuccinimide (NBS) can introduce bromine atoms at positions 1 and 3 of the benzene ring.

Difluoromethoxy introduction : Substitution reactions using difluoromethylating agents (e.g., ClCF₂O−) under nucleophilic aromatic substitution (SNAr) conditions, leveraging electron-withdrawing bromine substituents to activate the ring .

Key considerations :

- Monitor reaction selectivity to avoid over-bromination.

- Use anhydrous conditions to prevent hydrolysis of the difluoromethoxy group.

Table 1 : Example Molecular Data for Analogous Compounds

Q. How should researchers safely handle this compound in the laboratory?

Safety protocols :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile intermediates.

- Storage : Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent hydrolysis .

Advanced note : This compound may release toxic fumes (HBr, HF) under thermal stress. Conduct thermal stability tests via differential scanning calorimetry (DSC) prior to scale-up .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological recommendations :

- NMR (¹H/¹³C/¹⁹F) : Identify substituent positions and confirm difluoromethoxy integration. Use deuterated solvents (e.g., CDCl₃) to avoid interference.

- GC-MS/EI-MS : Confirm molecular weight and fragmentation patterns.

- FTIR : Detect C-F stretching (~1100–1200 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .

Data interpretation : Compare spectra with structurally similar compounds (e.g., 1,4-dibromo-2,3-difluorobenzene) for benchmarking .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the reactivity of this compound?

The electron-withdrawing bromine and difluoromethoxy groups lower the HOMO-LUMO gap, enhancing electrophilicity. Computational studies (DFT/B3LYP) on analogs like 2,4-difluoromethoxy benzene reveal:

- HOMO-LUMO gap : ~5.2 eV (indicative of moderate reactivity).

- Charge distribution : Bromine atoms induce partial positive charges at ortho/para positions, directing nucleophilic attacks .

Table 2 : Electronic Properties of Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) |

|---|---|---|---|

| 2,4-Difluoromethoxy benzene | -7.1 | -1.9 | 5.2 |

| Data adapted from |

Q. What are the challenges in achieving regioselective functionalization of this compound?

Key challenges :

- Competing substitution pathways : Bromine and difluoromethoxy groups may direct incoming electrophiles/nucleophiles to overlapping positions.

- Steric hindrance : Bulky substituents limit access to reactive sites.

Strategies : - Use directing groups (e.g., temporary protecting groups) to block undesired positions.

- Optimize reaction conditions (e.g., solvent polarity, temperature) to favor kinetic control .

Q. How can this compound serve as a precursor in materials science applications?

Its halogen-rich structure enables:

- Cross-coupling reactions : Suzuki-Miyaura or Ullmann couplings to build conjugated polymers or liquid crystals (e.g., terphenyl derivatives ).

- Fluorinated materials : Incorporate into fluorophores or OLED components, leveraging the difluoromethoxy group’s electron-withdrawing properties .

Case study : Analogous compounds like 2,6-Difluoro-4-iodoanisole (FW: 270.02 g/mol) are used in custom synthesis for optoelectronic materials .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Observed discrepancies :

- Yield variations (40–75%) in bromination steps due to competing side reactions (e.g., ring dehalogenation).

Resolution : - Use kinetic studies (e.g., in situ IR monitoring) to identify optimal stoichiometry and reaction time.

- Compare methods from analogous systems (e.g., 1,4-dibromo-2,3-difluorobenzene synthesis ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.